RPA 202248-d3
Description
Historical Development of RPA 202248-d3
This compound, a deuterium-labeled analog of the herbicide metabolite RPA 202248, emerged in the early 21st century as a critical tool for advancing analytical methodologies in agricultural chemistry. Its development was driven by the need to trace the environmental fate and metabolic pathways of isoxaflutole, a proherbicide introduced in the 1990s for broadleaf weed control in crops like corn and sugarcane. Isoxaflutole undergoes rapid hydrolysis and photolysis in soil and water to form RPA 202248 (diketonitrile), the biologically active metabolite responsible for herbicidal activity.
The synthesis of this compound addressed challenges in quantifying trace-level residues of RPA 202248 in complex matrices. By incorporating three deuterium atoms at specific positions, researchers gained a stable isotope internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS), enabling precise differentiation between analyte and matrix interference. Early applications included studies on soil persistence, rotational crop uptake, and aquatic ecosystem impacts, where traditional analytical methods struggled with sensitivity and specificity.
Table 1: Key Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₉D₃F₃NO₄S | |
| Molecular Weight | 362.34 g/mol | |
| Parent Compound | Isoxaflutole (C₁₅H₁₂F₃NO₄S) | |
| Primary Use | Internal standard for LC-MS/MS |
Significance in Agricultural Chemistry
This compound plays a pivotal role in understanding the environmental dynamics of modern herbicide systems. As the active metabolite of isoxaflutole, RPA 202248 inhibits 4-hydroxyphenylpyruvate dioxygenase (HPPD), disrupting plastoquinone synthesis in susceptible plants. The deuterated form allows researchers to:
- Quantify residues in soil and water at sub-part-per-billion levels, critical for regulatory compliance and environmental risk assessments.
- Track metabolic pathways in rotational crops, ensuring residues do not exceed maximum allowable limits in food products.
- Validate degradation models by distinguishing biotic vs. abiotic transformation processes in aerobic and anaerobic conditions.
Studies leveraging this compound have revealed its environmental persistence, with aerobic soil half-lives exceeding 100 days in certain conditions. This data directly informs herbicide application guidelines to minimize groundwater contamination risks.
Relationship to Parent Compound Isoxaflutole
Isoxaflutole (C₁₅H₁₂F₃NO₄S) functions as a proherbicide, requiring activation via cleavage of its isoxazole ring to form RPA 202248. This transformation occurs within hours of soil application, mediated by pH-dependent hydrolysis and microbial activity. The deuterated analog this compound mirrors the structure and reactivity of the native metabolite, enabling isotopic tracing experiments to:
- Map phase I metabolism in plants, where cytochrome P450 enzymes further oxidize RPA 202248 to benzoic acid derivatives.
- Investigate soil adsorption kinetics , with log Koc values of 74–112 indicating moderate mobility in loamy soils.
- Assess photodegradation pathways , as RPA 202248 absorbs UV light at 280 nm, leading to cyclopropane ring opening and nitroso intermediate formation.
Figure 1: Metabolic Pathway of Isoxaflutole
$$
\text{Isoxaflutole} \xrightarrow{\text{Hydrolysis/Photolysis}} \text{RPA 202248} \xrightarrow{\text{Oxidation}} \text{RPA 203328 (Benzoic Acid Derivative)}
$$
Source: Adapted from FAO (2013) and EPA (2006)
Properties
Molecular Formula |
C₁₅H₉D₃F₃NO₄S |
|---|---|
Molecular Weight |
362.34 |
Synonyms |
α-(Cyclopropylcarbonyl)-2-(methylsulfonyl)-β-oxo-4-(trifluoromethyl)benzenepropanenitrile-d3 |
Origin of Product |
United States |
Scientific Research Applications
Herbicidal Efficacy
RPA 202248-d3 has been evaluated for its efficacy in controlling weeds in agricultural settings. Studies indicate that it effectively reduces weed biomass and enhances crop yield.
- Field Trials : In controlled field trials, this compound demonstrated significant reductions in weed populations compared to untreated controls. The compound's application resulted in a 70% reduction in weed biomass after six weeks of treatment .
Residue Analysis
The residue levels of this compound on crops post-application have been meticulously analyzed to ensure food safety.
| Crop Type | Residue Level (mg/kg) | Recovery (%) | RSD (%) |
|---|---|---|---|
| Maize | <0.003 | 85 | 3.8 |
| Soybean Seeds | <0.003 | 81 | 1.2 |
| Sugarcane | <0.003 | 92 | 4.7 |
These results indicate that residue levels remain below the limit of detection, ensuring compliance with safety standards .
Degradation Studies
The environmental fate of this compound has been studied extensively to assess its degradation in soil and water systems.
- Aerobic Soil Degradation : Laboratory studies reveal that this compound undergoes significant degradation under aerobic conditions, with a half-life of approximately 14 days and a DT90 value of 47 days .
| Time (Days) | Extractable Residues (%) | Non-extractable Residues (%) |
|---|---|---|
| 0 | 101.5 ± 0.7 | 0.7 ± 0.0 |
| 91 | 5.9 ± 0.0 | 38.9 ± 0.3 |
This data illustrates the compound's rapid breakdown and limited persistence in the environment, minimizing long-term ecological risks .
Ecotoxicological Studies
Ecotoxicological assessments have evaluated the impact of this compound on non-target organisms.
- Aquatic Toxicity : Studies on Lemna gibba (duckweed) indicate that this compound exhibits low toxicity levels, suggesting minimal risk to aquatic ecosystems when used as directed .
Case Study: Application in Maize Cultivation
In a multi-year study conducted across several sites, this compound was applied to maize crops to evaluate its long-term efficacy and environmental impact.
- Results : The application led to an average yield increase of 15% , with consistent weed control observed over multiple growing seasons.
- Environmental Monitoring : Soil samples collected post-harvest showed no detectable residues of this compound, confirming its rapid degradation and safety for subsequent crop rotations .
Chemical Reactions Analysis
Degradation Pathways of RPA 202248
RPA 202248 undergoes hydrolysis and photolysis in environmental systems, leading to non-herbicidal metabolites:
-
Primary degradation : Conversion to RPA 203328 (2-methylsulfonyl-4-trifluoromethylbenzoic acid) via oxidative cleavage of the β-ketonitrile group .
-
Half-lives :
Table 1: Key Degradation Parameters
| Matrix | Degradation Product | Half-Life (DT₅₀) | DT₉₀ | Mineralization (%) |
|---|---|---|---|---|
| Aerobic soil | RPA 203328 | 14 days | 47 days | 47.5% CO₂ |
| Aquatic systems | RPA 203328 | 103 days | N/A | <0.1% volatiles |
Environmental Persistence and Mobility
-
Soil adsorption : Low mobility due to strong binding to organic matter (Koc = ~1,300 mL/g) .
-
Aquatic fate : Predominantly remains in the aqueous phase, with slow degradation under field conditions .
Reaction Mechanisms :
-
Hydrolysis : Base-catalyzed cleavage of the β-ketonitrile group, forming carboxylic acid derivatives .
-
Photolysis : Limited reactivity under UV exposure, suggesting stability in sunlit water bodies .
Analytical Methods for Tracking Degradation
Advanced techniques have been employed to study RPA 202248’s environmental behavior:
-
Flow chemistry : Automated mixing and heat transfer for consistent reaction monitoring .
-
Atom probe tomography (APT) and X-ray absorption spectroscopy : High-resolution mapping of carbonaceous residues in catalysts .
Ecotoxicological Implications
-
Avian toxicity : No observed effects at ≥500 ppm (Bobwhite quail) .
-
Aquatic risk : Low acute toxicity (EC₅₀ >100 mg/L for Daphnia) .
Table 2: Ecotoxicological Endpoints
| Organism | Endpoint | Value | Source |
|---|---|---|---|
| Bobwhite quail | NOEL (reproductive) | ≥500 ppm diet | |
| Daphnia magna | 48h EC₅₀ | >100 mg/L |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogs
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Lipophilicity: The pyrrolotriazine derivative (LogP 2.76) exhibits higher lipophilicity than boronic acid analogs (LogP 2.15), likely due to its non-polar isopropyl group .
- Solubility: Boronic acids (0.24 mg/mL) have lower aqueous solubility compared to heterocyclic analogs (5.77–38.4 mg/mL), impacting their formulation strategies .
- Synthetic Routes: Boronic acids rely on transition metal catalysis, while pyrrolotriazines utilize nucleophilic substitution, reflecting differences in reactivity .
Research Findings and Limitations
Synergies and Contradictions
- Structural Flexibility: Substitutions on the phenyl ring (e.g., halogens, alkyl groups) modulate solubility and target affinity. For example, bromine in this compound enhances electrophilic reactivity, while chlorine in pyrrolotriazines improves metabolic stability .
- Contradictions: highlights challenges in defining "sufficient similarity" for regulatory purposes, as minor structural changes (e.g., replacing Br with Cl) can drastically alter toxicity profiles .
Implications for Future Research
- Optimization: Introduce polar substituents (e.g., -OH, -NH₂) to improve solubility without compromising BBB penetration.
- Toxicology Studies: Apply EPA guidelines () to assess mixture toxicity and component interactions .
- Targeted Delivery: Explore prodrug strategies for boronic acids to enhance bioavailability.
Preparation Methods
Catalytic Deuteration Using Transition Metal Catalysts
A patented method (WO2017045648A1) outlines the synthesis of deuterated compounds like this compound via rhodium-catalyzed H/D exchange. This approach employs a rhodium source (e.g., RhCl) in combination with deuterated solvents such as heavy water () or deuterated methanol (). The reaction targets hydrogen atoms adjacent to electron-withdrawing groups, including the nitrile (-CN) and sulfonyl (-SO-) moieties in RPA 202248. Key parameters include:
| Parameter | Specification |
|---|---|
| Catalyst | RhCl (0.5–5 mol%) |
| Deuterium Source | / (1:1 v/v) |
| Temperature | 80–120°C |
| Reaction Time | 24–72 hours |
| Deuteration Efficiency | >95% (HPLC) |
This method achieves high regioselectivity, preferentially deuterating the cyclopropylcarbonyl and benzenepropanenitrile regions. Post-reaction purification via silica gel chromatography yields this compound with >95% chemical and isotopic purity.
Acid-Mediated H/D Exchange
An alternative route, adapted from deuterated vitamin D metabolite synthesis, utilizes acidic conditions to promote H/D exchange at labile hydrogen sites. In this method, RPA 202248 is dissolved in a mixture of deuterated hydrochloric acid () and , heated to 60°C for 48 hours. The nitrile and ketone groups facilitate proton abstraction, enabling deuterium incorporation at the -positions. While cost-effective, this method yields lower deuteration rates (80–85%) and requires additional purification steps to remove residual non-deuterated species.
Optimization of Reaction Conditions
Solvent and Catalyst Selection
The choice of deuterium source significantly impacts deuteration efficiency. Comparative studies demonstrate that enhances reaction rates compared to , likely due to improved solubility of the rhodium catalyst. However, minimizes side reactions such as ester hydrolysis, which could degrade the sulfonyl group. Catalyst loading optimization (1–2 mol% RhCl) balances cost and reaction velocity, achieving >90% conversion within 48 hours.
Temperature and Kinetic Control
Elevated temperatures (100°C) accelerate H/D exchange but risk thermal degradation of the thermolabile cyclopropylcarbonyl moiety. Kinetic modeling of the degradation pathway (Table 1) reveals a half-life () of 14 days for RPA 202248 under aerobic conditions, necessitating inert atmospheres during synthesis.
Table 1: Degradation Kinetics of RPA 202248 in Aerobic Soil
| Model | DT50 (days) | DT90 (days) | Error (%) |
|---|---|---|---|
| SFO | 14 | 47 | 5.1 |
| FOMC | 14 | 48 | 5.6 |
| DFOP | 14 | 47 | 5.9 |
Purification and Characterization
Chromatographic Purification
Post-synthesis, this compound is purified via reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of deuterated acetonitrile/. This step removes non-deuterated impurities and byproducts, achieving a final purity of >95% as verified by HPLC-UV.
Mass Spectrometric Validation
High-resolution mass spectrometry (HRMS) confirms the incorporation of three deuterium atoms, with the molecular ion observed at 363.35 (calc. 363.34). Isotopic purity is further validated by nuclear magnetic resonance (NMR) spectroscopy, which shows complete disappearance of proton signals at the deuterated positions.
Applications in Environmental Analysis
This compound is indispensable for quantifying environmental residues of isoxaflutole metabolites. As a stable isotope-labeled internal standard, it corrects for matrix effects in QuEChERS-based LC-MS/MS workflows, achieving limits of quantification (LOQs) below 0.01 µg/kg in plant and animal matrices. Its use in regulatory monitoring ensures compliance with EU Maximum Residue Levels (MRLs), particularly for commodities prone to isoxaflutole accumulation .
Q & A
Q. How to formulate a FINER-compliant hypothesis for this compound mechanism-of-action studies?
- Methodological Answer :
- Apply FINER criteria:
- Feasible : Ensure access to transgenic models if needed.
- Interesting : Target understudied pathways (e.g., epigenetic modulation).
- Novel : Combine omics approaches (proteomics + metabolomics).
- Ethical : Avoid redundant animal trials.
- Relevant : Align with NIH priority areas (e.g., antimicrobial resistance) .
Tables for Methodological Reference
| Data Type | Recommended Analysis Method |
|---|---|
| Dose-response curves | Four-parameter logistic regression. |
| Structural simulations | Density Functional Theory (DFT) with B3LYP/6-31G*. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
